molecular formula C9H10N2O4 B2818376 3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile CAS No. 338406-49-8

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile

Cat. No. B2818376
CAS RN: 338406-49-8
M. Wt: 210.189
InChI Key: IPXKFCCJAGTHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile is a chemical compound with the CAS Number: 338406-49-8 . It has a molecular weight of 210.19 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O4/c1-9(2)14-7(12)6(8(13)15-9)5(11)3-4-10/h3,11H2,1-2H3 . This indicates that the molecule is planar , and the structure is stabilized by inter- and intramolecular N-H…O hydrogen bonds and weak C-H…O interactions .


Physical And Chemical Properties Analysis

This compound is solid in its physical form . It has a molecular weight of 210.19 .

Scientific Research Applications

Synthesis and Conversion of Heterocycles

Research involves the synthesis of novel heterocyclic systems through reactions of related compounds. For instance, studies have explored the synthesis of pyrimido[5,4-e][1,3,4]thiadiazine derivatives and their conversions under specific conditions, showcasing the compound's role in developing new chemical entities within organic chemistry (Safonova et al., 2005).

Green Synthesis Approaches

Another area of application is in green chemistry, where the compound is used in the development of environmentally friendly synthesis methods. For example, the one-pot three-component synthesis of novel dihydrophthalazine-1,4-diones demonstrates the compound's utility in creating efficient, less harmful chemical synthesis processes (Suman et al., 2017).

Advanced Organic Synthesis Techniques

The compound has also been used in the synthesis of 3-enoyltetramic acids through innovative organic synthesis techniques. These studies highlight the compound's role in facilitating complex chemical transformations, such as simultaneous Wittig olefination and Dieckmann cyclisation (Lovmo et al., 2017).

Reaction with Amines

Further applications include its reactions with primary and secondary alkylamines to yield various derivatives. These reactions are essential for exploring new chemical pathways and developing novel compounds with potential applications in different fields of chemistry (Jeon & Kim, 2000).

Zwitterionic and Phosphonium Derivatives

The compound's versatility is also evident in its use for generating zwitterionic imidazolium and phosphonium derivatives. These derivatives have potential applications in materials science and as intermediates in organic synthesis (Kuhn et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-amino-3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-9(2)14-7(12)6(8(13)15-9)5(11)3-4-10/h3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXKFCCJAGTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CC#N)N)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.